Geniposidic acid

Descripción general

Descripción

Geniposidic acid (GA) is a natural iridoid glucoside found in a variety of plants . It has been reported to have anti-inflammatory and anti-cancer properties, and is known to be effective for jaundice and hepatic disorders .

Synthesis Analysis

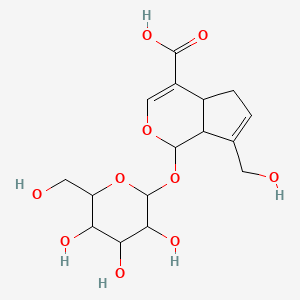

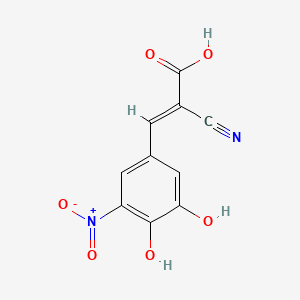

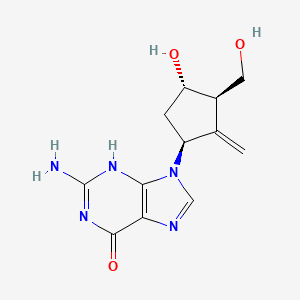

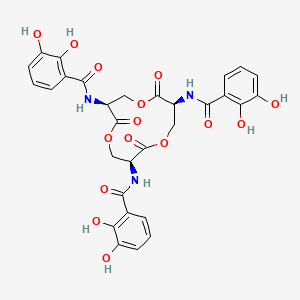

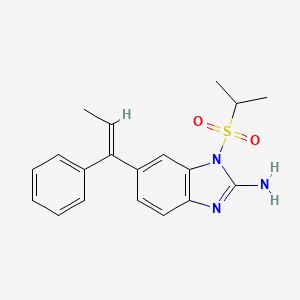

Geniposidic acid and its derivatives have been synthesized from compounds isolated from Gardenia jasminoides Ellis . The synthesis process involves the modification of functional groups, which significantly attenuates the apoptosis effect of genipin .Molecular Structure Analysis

The molecular formula of Geniposidic acid is C16H22O10, and its molecular weight is 374.34 . The structure of Geniposidic acid is complex, with multiple functional groups contributing to its bioactivity .Chemical Reactions Analysis

Geniposidic acid has been found to have significant effects on various biological processes. For instance, it has been shown to decrease free fatty acid-induced lipid buildup and high reactive oxygen species levels, reverse the decrease in mitochondrial membrane potential, and increase the cellular reduced glutathione/oxidized glutathione disulfide ratio .Physical And Chemical Properties Analysis

Geniposidic acid is a powder form substance . It is stored at a temperature of 2-8°C . The compound is soluble in water and has a strong biological activity .Aplicaciones Científicas De Investigación

1. Anti-Inflammatory Effects on Periodontitis

- Application Summary : Geniposidic Acid (GPA) has been found to have anti-inflammatory effects on Porphyromonas gingivalis-induced periodontitis in mice .

- Methods of Application : The effects of GPA were investigated by measuring the inflammatory responses in human gingival epithelial cells (HGECs) after P. gingivalis stimulation and GPA addition in a P. gingivalis-induced periodontitis mouse model .

- Results : GPA addition suppressed interleukin (IL)-6 mRNA induction (33.8% suppression), IL-6 production (69.2% suppression), toll-like receptor (TLR) 2 induction, and mitogen-activated protein kinase (MAPK) phosphorylation in HGECs stimulated by P. gingivalis . Inoculation of mice with GPA inhibited P. gingivalis-induced alveolar bone resorption (25.6% suppression) by suppressing IL-6 and TLR2 production in the serum and gingiva .

2. Neuroprotective Effects in Alzheimer’s Disease

- Application Summary : GPA has been found to confer neuroprotective effects in a mouse model of Alzheimer’s Disease through activation of a PI3K/AKT/GAP43 regulatory axis .

- Methods of Application : mPrP-APPswe/PS1De9 AD transgenic mice were treated with GPA via intragastric administration .

- Results : GPA administration significantly improved the cognitive impairment, reducing Aβ accumulation and neuronal apoptosis in AD mice, and alleviated inflammation and axonal injury of Aβ1-42-induced neurons .

3. Preservation Effects on Human Keratinocytes

- Application Summary : GPA has been found to protect UVB-induced cytotoxic damage and reduce apoptotic cell death caused by UVB in human keratinocytes (HaCaT) .

- Methods of Application : The research finds out that geniposidic acid decreases formation of cleaved caspase-3 increase and reduces both tailed DNA and cyclobutane pyrimidine dimer (CPD) which is increased by UVB .

- Results : The study concludes that geniposidic acid has preservation effects on human keratinocytes .

4. Preparation of Gardenia Red Pigment

- Application Summary : GPA is hydrolyzed to produce genipinic acid by the co-immobilized enzyme, and the type of amino acids which react with genipinic acid to produce gardenia red pigment and some reaction conditions are optimized .

- Methods of Application : The study also studied on the methods of purifying gardenia red pigment by macroporous resin .

- Results : The study concludes that geniposidic acid can be used in the preparation of Gardenia Red Pigment .

5. Bone Formation

- Application Summary : A peptide-modified version of Geniposidic Acid (SGPA) has been found to significantly enhance the osteogenic activity and mineralization of osteoblasts (OBs) compared with GPA .

- Methods of Application : The effects of SGPA were investigated by measuring the osteogenic activity and mineralization of OBs in vitro . In vivo, SGPA enhanced serum BALP and P1NP levels, increased the trabecular bone mass of the mice .

- Results : SGPA administration resulted in a higher bone mineralization deposition rate than the GPA-treated mice .

6. Anti-Aging Effects

- Application Summary : A new Geniposidic Acid derivative (GENI) has been found to exert anti-aging effects through antioxidative stress and autophagy .

- Methods of Application : The anti-aging mechanism study involved antioxidative stress and autophagy .

- Results : The study concludes that GENI exerts anti-aging effects .

7. Attenuation of Genipin-Induced Apoptosis

- Application Summary : Geniposide and geniposidic acid, modified forms of genipin, have been found to attenuate genipin-induced mitochondrial apoptosis without altering the anti-inflammatory ability in KGN cell line .

- Methods of Application : The apoptosis induced by genipin was considered related to mitochondrial pathway with altered expression of Bcl-2 family, P53, elevated activities of caspase 3 and caspase 9, and activated mitogen-activated protein kinase members .

- Results : Geniposide and geniposidic acid all showed efficient anti-inflammatory effect by inhibiting expression of iNOS and most IL members . Different from genipin, geniposide and geniposidic acid could not inhibit superoxide dismutase activity, showing better antioxidant effects than genipin .

8. Preparation of Blue Pigments

- Application Summary : Geniposidic acid can be used in the preparation of blue pigments .

- Methods of Application : The cross-linking reactions allow the formation of blue pigments that include other reactions with a higher level of complexity .

- Results : The study concludes that geniposidic acid can be used in the preparation of blue pigments .

Safety And Hazards

Propiedades

IUPAC Name |

(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h1,5,7,9-13,15-21H,2-4H2,(H,22,23)/t7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDOESGVOWAULF-OGJQONSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182091 | |

| Record name | Geniposidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Geniposidic acid | |

CAS RN |

27741-01-1 | |

| Record name | Geniposidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27741-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geniposidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027741011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geniposidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27741-01-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

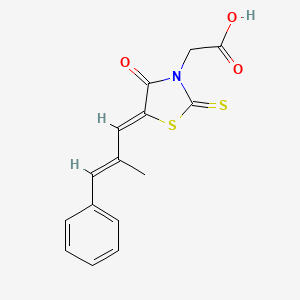

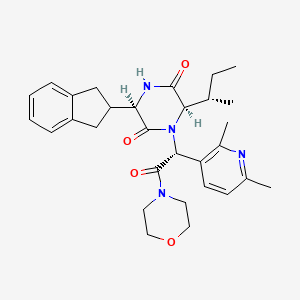

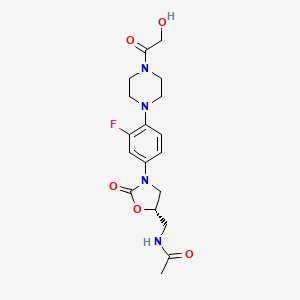

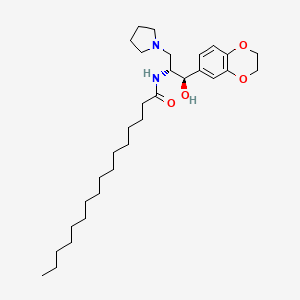

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)